(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine follows systematic IUPAC naming conventions. Its structure comprises a furan ring (a five-membered aromatic heterocycle with oxygen) substituted at the 2-position with a methanamine group (-CH2NH2) and at the 5-position with a 4-(trifluoromethyl)phenyl group. The molecular formula is C12H10F3NO , with a molecular weight of 241.21 g/mol .
The trifluoromethyl (-CF3) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the furan oxygen contributes to the compound’s polarity. The amine group enhances potential hydrogen-bonding interactions, critical for molecular recognition in biological or catalytic contexts.
Crystallographic and Spectroscopic Characterization
While crystallographic data for this specific compound is not explicitly reported in the literature, analogous furan-phenylmethanamine derivatives provide insights. For example, N-methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine (C13H12F3NO) exhibits planar geometry in its furan and phenyl rings, stabilized by π-π interactions.
Spectroscopic data for related compounds include:
- 1H NMR : Aromatic protons in the furan ring resonate at δ 6.3–7.5 ppm, while the -CF3 group deshields adjacent protons, shifting signals upfield.
- 13C NMR : The trifluoromethyl carbon appears at ~125 ppm (quartet, J = 270 Hz due to CF3 coupling), and furan carbons resonate between 105–155 ppm.
- IR Spectroscopy : Stretching vibrations for C-F bonds (1100–1200 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) are characteristic.
Computational Modeling of Electronic and Steric Properties
Computational studies reveal key electronic properties:
- LogP : Experimental logP values for this compound are 3.42 , indicating moderate lipophilicity, suitable for membrane permeability.
- HOMO-LUMO Gap : Density functional theory (DFT) calculations on similar furan derivatives show HOMO-LUMO gaps of ~5 eV, suggesting stability against electrophilic attack.
- Electrostatic Potential Maps : The -CF3 group creates a region of high electron density, while the amine group acts as a nucleophilic site.
Steric effects are influenced by the trifluoromethyl group’s bulkiness, which occupies ~25% more volume than a methyl group, potentially hindering interactions in crowded molecular environments.
Comparative Analysis with Analogous Furan-Phenylmethanamine Derivatives
The structural and electronic effects of substituents are highlighted in Table 1:
| Compound Name | Molecular Formula | Substituent | LogP | TPSA (Ų) |
|---|---|---|---|---|
| (5-(4-Bromophenyl)furan-2-yl)methanamine | C11H10BrNO | -Br (para) | 3.78 | 39.1 |
| [5-(3-Trifluoromethylphenyl)furan-2-yl]methanamine | C12H10F3NO | -CF3 (meta) | 3.35 | 39.1 |
| N-Methyl-1-(5-(4-CF3-phenyl)furan-2-yl)methanamine | C13H12F3NO | -CF3 (para), -NCH3 | 3.65 | 32.7 |
Key trends :
- Electron-withdrawing groups (e.g., -CF3, -Br) increase lipophilicity (higher LogP) but reduce polar surface area (TPSA).
- Substituent position : Para-substituted derivatives exhibit stronger electronic effects than meta-substituted analogues due to symmetry.
- N-methylation reduces hydrogen-bonding capacity (lower TPSA), enhancing blood-brain barrier penetration in bioactive derivatives.
Properties
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6H,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADPFFKAORDKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of human sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of histone deacetylases, which are involved in the regulation of various cellular processes, including aging, transcription, and apoptosis. The compound interacts with SIRT2 by fitting well into the induced hydrophobic pocket of the enzyme, leading to its inhibition. This interaction is crucial for its potential therapeutic applications in cancer, neurodegenerative diseases, and type II diabetes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting SIRT2, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of SIRT2 leads to the accumulation of acetylated proteins, which can alter gene expression and cellular responses. This compound has shown potential in modulating cellular processes related to cancer and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT2. The compound binds to the active site of SIRT2, preventing its deacetylase activity. This inhibition results in the accumulation of acetylated substrates, such as histones and non-histone proteins, leading to changes in gene expression and cellular function. The molecular docking analyses have shown that the compound fits well into the hydrophobic pocket of SIRT2, which is essential for its inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of SIRT2. Its degradation over time can lead to a decrease in its inhibitory activity, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT2 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to its degradation and elimination from the body. Understanding these pathways is crucial for developing effective therapeutic strategies that maximize the compound’s benefits while minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach its target sites is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on SIRT2. Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential.
Biological Activity
Introduction
The compound (5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine is a synthetic organic molecule notable for its unique structural characteristics, which include a furan ring and a trifluoromethyl-substituted phenyl group. These features suggest potential applications in medicinal chemistry, particularly due to their influence on biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Trifluoromethyl Group : A carbon atom bonded to three fluorine atoms, significantly impacting the compound's electronic properties and reactivity.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to This compound exhibit notable antimicrobial activities. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
The structural motifs present in this compound may interact with cellular pathways involved in cancer progression. In particular, the trifluoromethyl group has been associated with enhanced binding affinity to biological targets related to cancer cell growth inhibition. Research has highlighted that similar compounds can inhibit tumor growth in preclinical models, with some derivatives demonstrating significant potency against specific cancer cell lines.
Neuroprotective Effects
Certain analogs have been investigated for their neuroprotective properties, potentially through the modulation of neurotransmitter systems. This aspect is particularly relevant in the context of neurodegenerative diseases where protecting neuronal integrity is crucial.
Data Table of Related Compounds
The following table compares This compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | Furan ring + trifluoromethyl | Moderate | Significant | Potential |
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | High | Moderate | Not reported |
| 4-Trifluoromethylphenol | Phenolic structure | Low | Low | Moderate |
Study on Anticancer Activity
A study published in Molecules evaluated the anticancer properties of various derivatives of furan-containing compounds. The findings indicated that compounds with a trifluoromethyl substitution exhibited enhanced binding to target proteins associated with cancer cell proliferation. For example, one derivative demonstrated an IC50 value of 12 nM against KARPAS422 lymphoma cells, indicating strong antitumor activity .
Neuroprotective Mechanisms
Research investigating the neuroprotective effects of furan derivatives revealed that certain compounds could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration. The presence of electron-withdrawing groups like trifluoromethyl improved binding affinity and selectivity towards AChE, suggesting a mechanism for neuroprotection .
Molecular Docking Studies
Molecular docking analyses have been employed to explore the interactions between This compound and various biological targets. These studies revealed favorable interactions through hydrogen bonding and hydrophobic effects, contributing to the observed biological activities .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is being investigated as a lead compound in drug development, particularly for targeting specific diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to improved bioavailability and efficacy in therapeutic applications. Preliminary studies suggest that derivatives of this compound may exhibit:
- Antimicrobial Properties : Certain analogs have shown efficacy against various bacterial strains.
- Anticancer Activity : The structural motifs present may interact with cellular pathways involved in cancer progression, making it a candidate for cancer therapeutics.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties through modulation of neurotransmitter systems .
Case Study: SIRT2 Inhibition
Research has identified derivatives of (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine as potent inhibitors of human sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases. For instance, one derivative exhibited an IC50 value of 2.47 μM, indicating its potential for further development into therapeutic agents .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, which can lead to increased effectiveness against pests and diseases while potentially reducing the required dosage. Further research into its environmental impact and efficacy is necessary to validate these applications.
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing polymers and other advanced materials. Its unique chemical properties allow for the development of materials with specific functionalities, such as increased thermal stability or enhanced mechanical properties. The incorporation of trifluoromethyl groups is particularly valuable in creating materials with hydrophobic characteristics, which can be beneficial in various industrial applications .
Chemical Behavior and Reactions
The compound undergoes several types of chemical reactions that are crucial for its application in different fields:
- Oxidation : Can lead to the formation of carboxylic acids or ketones.
- Reduction : May yield alcohols or alkanes.
- Substitution Reactions : Involves the replacement of functional groups, which can modify its biological activity or physical properties.
Data Table: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenylethynyl substitution | Acts as an mGluR5 antagonist |
| Trifluoromethylbenzene | Benzene ring with trifluoromethyl substituent | Exhibits unique electronic properties |
| 4-Trifluoromethylphenol | Phenolic structure with trifluoromethyl group | Potential antioxidant properties |
This table highlights the uniqueness of this compound compared to its structural analogues, emphasizing how its specific features may confer distinct biological activities not found in other compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Chloro vs. Trifluoromethyl Substitution
- Chlorine offers moderate lipophilicity but lacks the steric bulk and metabolic resistance of -CF3 .
- 4-Chloro-3-(trifluoromethyl)benzylamine (): Combines -Cl and -CF3 on a benzylamine scaffold. The meta-CF3 and para-Cl arrangement introduces steric and electronic complexity, which may enhance selectivity in receptor interactions compared to the target compound’s simpler para-CF3 substitution .
Methoxy vs. Trifluoromethyl Substitution
- [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine (): The -OCH3 group is electron-donating, contrasting with -CF3. This substitution on a thiophene ring (vs.
Heterocycle Variations: Furan vs. Thiophene
- 1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine (): Thiophene’s larger atomic size (sulfur vs. oxygen) increases polarizability and metabolic stability. Thiophene-containing analogs may exhibit stronger van der Waals interactions in hydrophobic binding pockets compared to furan derivatives .
- [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (): Incorporation of a thiazole ring adds nitrogen-based hydrogen-bonding capability, expanding target engagement possibilities beyond the furan’s oxygen .
Functional Group Modifications
- 1-(Pyridin-3-yl)-3-((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)urea (): Replacing the primary amine with a urea group introduces hydrogen-bond donors/acceptors, improving target affinity (e.g., Sirtuin 2 inhibition). However, the urea linkage may reduce membrane permeability compared to the parent amine .
- (4-(furan-2-yl)phenyl)methanamine (): Lacks the -CF3 group but shares the furan-phenyl-amine scaffold. Simpler structure may reduce synthetic complexity but limit bioactivity .
Key Data Table
| Compound Name | Structural Features | Biological Activity | Synthesis Method | Key Differences |
|---|---|---|---|---|
| (5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine | Furan, 4-CF3 phenyl, -CH2NH2 | Sirtuin 2 inhibitor (derivative) | Not specified (commercially discontinued) | Reference compound |
| (5-(4-Chlorophenyl)furan-2-yl)methanamine | Furan, 4-Cl phenyl, -CH2NH2 | Not reported | Likely LiAlH4 reduction | -Cl less electron-withdrawing than -CF3 |
| [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine | Thiophene, 4-OCH3 phenyl, -CH2NH2 | Not reported | Not specified | Thiophene vs. furan; OCH3 vs. CF3 |
| 1-(Pyridin-3-yl)-3-((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)urea | Furan, 4-CF3 phenyl, urea linkage | Sirtuin 2 inhibition (IC50 = 0.5 µM) | Urea formation via carbodiimide coupling | Enhanced H-bonding vs. primary amine |
| (4-(furan-2-yl)phenyl)methanamine | Furan, phenyl, -CH2NH2 | Not reported | LiAlH4 reduction | Lacks -CF3; simpler scaffold |
Preparation Methods
Suzuki Cross-Coupling to Form Key Intermediate
- Starting materials: 4-(trifluoromethyl)iodobenzene and (5-formylfuran-2-yl)boronic acid.
- Conditions: Palladium catalyst under inert atmosphere, typical solvents include tetrahydrofuran or dimethylformamide.
- Outcome: Formation of (5-(4-(trifluoromethyl)phenyl)furan-2-carbaldehyde, the aldehyde intermediate.
This step is crucial for constructing the biaryl furan scaffold with the trifluoromethyl substituent.
Reductive Amination to Introduce Methanamine
- Reagents: The aldehyde intermediate is treated with an amine source (e.g., ammonia or an amine derivative) in the presence of a reducing agent.
- Typical reducing agents: Sodium triacetoxyborohydride, sodium borohydride, or catalytic hydrogenation.
- Conditions: Mild temperatures, often in the presence of acid catalysts such as trifluoroacetic acid to facilitate imine formation.
- Outcome: Conversion of the aldehyde to the corresponding methanamine, yielding (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine.
This reductive amination is reported to proceed with high efficiency and yield.
Alternative or Supporting Synthetic Routes
- Hydrolysis of esters to carboxylic acids followed by amide formation and reduction.
- Use of triphosgene-mediated condensation reactions with aromatic amines to form intermediates that can be further transformed into the target amine.
- Continuous-flow photochemical methods to synthesize diarylfurans, which may be adapted for this compound's scaffold construction.
Representative Data Table of Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd catalyst, 4-(trifluoromethyl)iodobenzene, (5-formylfuran-2-yl)boronic acid, inert atmosphere, THF/DMF | 82–93 | High selectivity for biaryl formation |
| Reductive Amination | Reducing agent (NaBH4 or NaBH(OAc)3), amine source, TFA catalyst, mild temp | 85–90 | Efficient conversion to methanamine derivative |
| Hydrolysis (optional) | Ester hydrolysis under acidic/basic conditions | >90 | For preparation of carboxylic acid intermediates |
| Continuous-flow photochemical | 1,3-dienes, Appel reagent, UV irradiation, flow reactor | 53–77 | Metal-free, scalable method for diarylfurans |
Research Findings and Optimization
- The Suzuki cross-coupling step is optimized to achieve high yields (82–93%) by selecting appropriate catalysts and reaction conditions to tolerate the trifluoromethyl substituent without degradation.
- Reductive amination benefits from the presence of trifluoroacetic acid and molecular sieves to promote imine formation and prevent side reactions.
- Continuous-flow synthesis methods have been developed for related 2,5-diarylfurans, offering improved yields and scalability without metal catalysts, which could be adapted for this compound's synthesis.
- Structure-activity relationship (SAR) studies indicate that the trifluoromethyl group at the para position on the phenyl ring is crucial for biological activity, justifying the need for precise synthetic control.
Summary of Key Synthetic Routes from Literature
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via multi-step reactions. For example, intermediates like ((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)-12-azane are prepared using column chromatography (PE:EA = 3:1) for purification, achieving yields up to 83% and HPLC purity >98% .
- Critical parameters : Solvent ratios, temperature control during coupling reactions, and use of protecting groups (e.g., tert-butyl ethers) to prevent side reactions. NMR (¹H, ¹³C) and HRMS are essential for structural validation .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry or substituent positioning?
- Techniques :
- ¹H/¹³C-NMR : Key signals include δ 7.77 ppm (d, J = 8.0 Hz, aromatic protons) and δ 155.5 ppm (furan carbonyl) .
- 19F NMR : The trifluoromethyl group (-CF₃) appears as a singlet at ~-62 ppm, confirming substitution at the para position .
- HRMS : Matches calculated m/z for [M+H]⁺ (e.g., 362.1061 vs. observed 362.1070) .
Advanced Research Questions
Q. What biochemical targets or pathways are influenced by this compound, and how does its trifluoromethyl group modulate activity?
- Findings : Derivatives of this scaffold act as human Sirtuin 2 inhibitors , with IC₅₀ values in the nanomolar range. The -CF₃ group enhances binding affinity to hydrophobic pockets in the enzyme’s active site .
- Mechanistic insight : Fluorine’s electronegativity and steric effects improve metabolic stability and target selectivity compared to non-fluorinated analogs .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with improved pharmacokinetic properties?
- Approach :
- Docking studies : Predict interactions with Sirtuin 2 (PDB: 3ZGO), highlighting hydrogen bonds between the methanamine group and Glu115 .
- ADMET predictions : LogP calculations (~3.2) suggest moderate lipophilicity, requiring structural tweaks (e.g., adding polar substituents) to enhance solubility .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Case example : Discrepancies in Sirtuin 2 inhibition potency may arise from metabolic degradation. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
